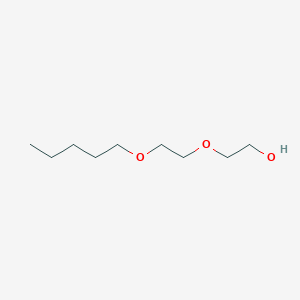

Diethyleneglycolmonopentylether

Vue d'ensemble

Description

Diethyleneglycolmonopentylether: is an organic compound with the molecular formula C11H24O4 . It is a colorless liquid that is often used as a solvent due to its ability to dissolve a wide range of substances. This compound is part of the glycol ether family, which are known for their excellent solvent properties and low volatility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyleneglycolmonopentylether can be synthesized through the reaction of ethylene oxide with n-pentanol in the presence of a catalyst such as sodium hydroxide or potassium hydroxide . The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of ethylene oxide and n-pentanol into a reactor. The reaction mixture is maintained at a temperature of around 100-150°C and a pressure of 0.1-0.5 MPa. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Diethyleneglycolmonopentylether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like or can be used for halogenation reactions.

Major Products:

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces simpler alcohols.

Substitution: Produces halogenated or aminated derivatives.

Applications De Recherche Scientifique

Chemistry: Diethyleneglycolmonopentylether is used as a solvent in various chemical reactions and processes due to its ability to dissolve both polar and non-polar substances.

Biology: It is used in biological research as a solvent for the extraction and purification of biomolecules.

Medicine: In the pharmaceutical industry, it is used as a solvent in the formulation of drugs and other medicinal products.

Industry: It is used in the production of paints, coatings, and cleaning agents due to its excellent solvent properties .

Mécanisme D'action

The primary mechanism of action of Diethyleneglycolmonopentylether is its ability to act as a solvent. It interacts with various molecular targets by dissolving them, which facilitates chemical reactions and processes. The compound’s molecular structure allows it to form hydrogen bonds with other molecules, enhancing its solvent capabilities .

Comparaison Avec Des Composés Similaires

- 2-(2-Ethoxyethoxy)ethanol

- 2-(2-Butoxyethoxy)ethanol

- 2-(2-Phenoxyethoxy)ethanol

Comparison: Diethyleneglycolmonopentylether is unique due to its longer alkyl chain compared to 2-(2-Ethoxyethoxy)ethanol and 2-(2-Butoxyethoxy)ethanol, which enhances its hydrophobic properties. Compared to 2-(2-Phenoxyethoxy)ethanol, it has a simpler structure, making it more versatile as a solvent .

Activité Biologique

Diethyleneglycolmonopentylether (DEGMP) is a compound that belongs to the class of glycol ethers, which are known for their diverse applications in industrial and consumer products. This article delves into the biological activity of DEGMP, focusing on its toxicity, metabolic pathways, and potential effects on human health and the environment.

- Chemical Formula : CHO

- Molecular Weight : 204.31 g/mol

- Appearance : Colorless liquid with a mild odor

- Solubility : Soluble in water and organic solvents

Toxicological Profile

The biological activity of DEGMP is primarily characterized by its toxicity profile. Studies have shown that glycol ethers can exhibit various toxic effects, including reproductive and developmental toxicity.

Acute Toxicity

Acute toxicity studies indicate that DEGMP has a relatively low acute toxicity profile. The LD50 (lethal dose for 50% of the population) values for related glycol ethers suggest that they can cause significant adverse effects at high doses. For instance, ethylene glycol phenyl ether (EGPhE), a closely related compound, has reported LD50 values ranging from 1,386 mg/kg to 4,013 mg/kg depending on the route of administration and the physiological state of the subjects .

Reproductive and Developmental Toxicity

Research has demonstrated that glycol ethers, including DEGMP, can lead to reproductive toxicity. For example, studies involving rats have shown that exposure to high doses of EGPhE resulted in decreased sperm production and altered reproductive organ weights . Additionally, developmental studies indicated that offspring exposed to high concentrations during gestation exhibited lower birth weights and increased mortality rates .

Metabolic Pathways

The metabolism of DEGMP involves its conversion into various metabolites that may contribute to its biological activity. For instance, similar compounds like ethylene glycol monomethyl ether (EGME) are metabolized to methoxyacetic acid (MAA), which has been implicated in oxidative stress and apoptosis in testicular cells . This suggests that DEGMP may also undergo similar metabolic transformations leading to toxic effects.

The mechanisms by which DEGMP exerts its biological effects are multifaceted:

- Oxidative Stress : Exposure to glycol ethers can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

- Endocrine Disruption : Some glycol ethers have been identified as endocrine disruptors, interfering with hormonal signaling pathways. This disruption can affect reproductive health and development .

- Gene Expression Modulation : Research indicates that glycol ethers can alter gene expression related to stress responses and cell cycle regulation. For example, exposure to EGME has been shown to upregulate antioxidant proteins while downregulating cell cycle regulators .

Case Studies

Several case studies highlight the biological activity of DEGMP and related compounds:

- Reproductive Toxicity in Rodents :

- Developmental Effects :

Summary Table of Biological Effects

Propriétés

IUPAC Name |

2-(2-pentoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-2-3-4-6-11-8-9-12-7-5-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTNRNHDJZLBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335748 | |

| Record name | Pentyldiglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18912-81-7 | |

| Record name | Pentyldiglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Pentyloxy ethoxy)-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.